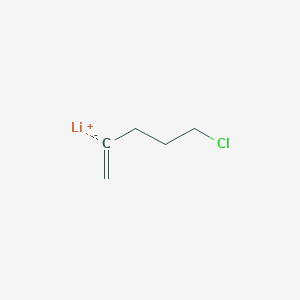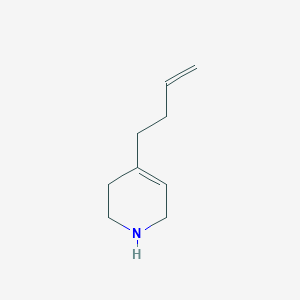
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a but-3-en-1-yl group attached to the nitrogen atom of the tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them significant in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1,2,3,6-tetrahydropyridine with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming butyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Butyl derivatives of the compound.
Substitution: Various substituted tetrahydropyridines depending on the nucleophile used.
科学的研究の応用
4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 4-(But-3-YN-1-YL)-1,2,3,6-tetrahydropyridine
- 4-(But-3-EN-1-YL)-1,2,3,6-tetrahydropyridine N-oxide
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific structural features, such as the but-3-en-1-yl group attached to the tetrahydropyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
93106-64-0 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
4-but-3-enyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-9-5-7-10-8-6-9/h2,5,10H,1,3-4,6-8H2 |
InChIキー |
FATOOKDXDYCDLM-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)



![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
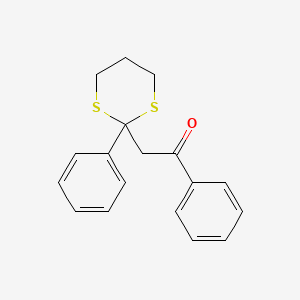
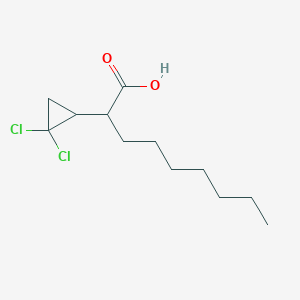
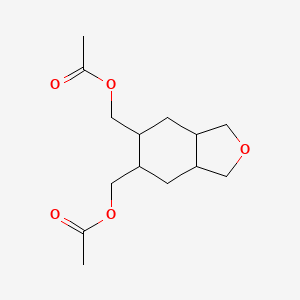
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
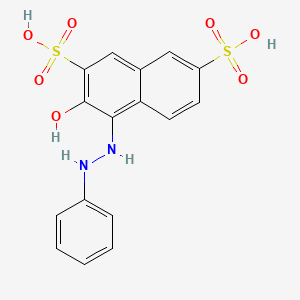
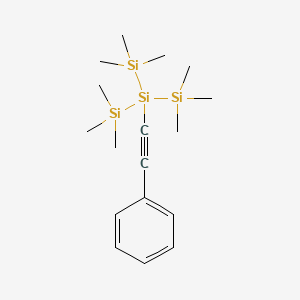
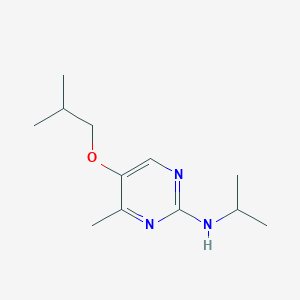
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
